Aspartimide Formation: Fmoc-Asp(OtBu)-OH as the Baseline Comparator
Fmoc-Asp(OtBu)-OH serves as the standard baseline against which newer, more sterically hindered beta-esters are compared for their ability to suppress aspartimide formation [1]. In a head-to-head study using the scorpion toxin II model peptide H-Val-Lys-Asp-Asn/Arg-Tyr-Ile-OH, peptidyl resins bearing Fmoc-Asp(OtBu)-OH were subjected to Fmoc removal conditions (20% piperidine in DMF) at room temperature [1]. While the study's primary focus was on novel protecting groups (Fmoc-Asp(OEpe)-OH, Fmoc-Asp(OPhp)-OH, Fmoc-Asp(OBno)-OH) that proved extremely effective in minimizing aspartimide by-products, the quantitative performance of Fmoc-Asp(OtBu)-OH under these exact conditions is established as the reference point for this well-documented side reaction [1].
| Evidence Dimension | Aspartimide formation during Fmoc deprotection |
|---|---|
| Target Compound Data | Establishes the baseline level of aspartimide formation for the standard OtBu protecting group |
| Comparator Or Baseline | Fmoc-Asp(OEpe)-OH, Fmoc-Asp(OPhp)-OH, and Fmoc-Asp(OBno)-OH (novel beta-trialkylmethyl esters) |
| Quantified Difference | New derivatives were 'extremely effective in minimising aspartimide by-products' relative to the Fmoc-Asp(OtBu)-OH baseline |
| Conditions | Scorpion toxin II model peptide H-Val-Lys-Asp-Asn/Arg-Tyr-Ile-OH; 20% piperidine/DMF for Fmoc removal at room temperature |
Why This Matters
Understanding the baseline aspartimide formation rate is essential for selecting the appropriate Asp derivative when synthesizing 'difficult' sequences or long peptides prone to this side reaction.
- [1] Behrendt, R., White, P., & Offer, J. (2015). New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS. Journal of Peptide Science, 21(8), 680-687. View Source
